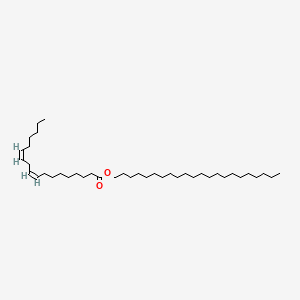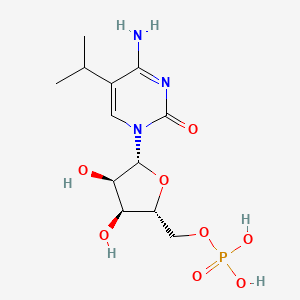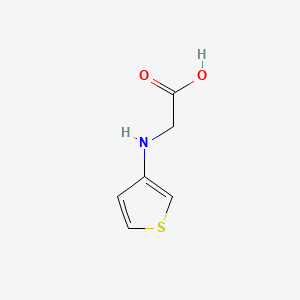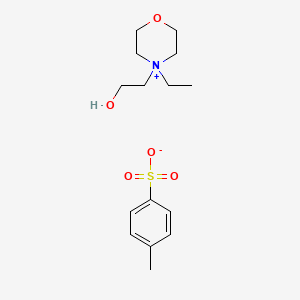
4-Ethyl-4-(2-hydroxyethyl)morpholin-4-ium 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 36655 est un composé chimique qui a suscité un intérêt dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Ce composé est connu pour son rôle dans la recherche et le développement, en particulier dans les domaines de la chimie, de la biologie et de la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de NSC 36655 implique une série de réactions chimiques qui nécessitent des conditions précises pour obtenir le produit souhaité. Les voies de synthèse et les conditions de réaction spécifiques pour NSC 36655 ne sont pas facilement disponibles dans le domaine public. Les méthodes de synthèse générales pour des composés similaires impliquent souvent des processus en plusieurs étapes qui comprennent l'utilisation de solvants organiques, de catalyseurs et de conditions contrôlées de température et de pression.
Méthodes de production industrielle
La production industrielle de NSC 36655 impliquerait probablement l'adaptation des méthodes de synthèse en laboratoire pour accueillir des quantités plus importantes. Ce processus nécessiterait l'optimisation des conditions de réaction afin de garantir un rendement élevé et la pureté du composé. Les méthodes de production industrielle peuvent également impliquer l'utilisation d'équipements et de techniques spécialisés pour gérer les réactions à grande échelle de manière sûre et efficace.
Analyse Des Réactions Chimiques
Types de réactions
NSC 36655 peut subir divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique la perte d'électrons du composé, souvent facilitée par des agents oxydants.
Réduction : Cette réaction implique le gain d'électrons, généralement à l'aide d'agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel dans le composé par un autre.
Réactifs et conditions courants
Les réactifs et conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Catalyseurs : tels que le palladium sur carbone ou l'oxyde de platine.
Solvants : tels que le dichlorométhane, l'éthanol ou l'eau.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools ou des amines. Les réactions de substitution peuvent aboutir à une variété de produits en fonction de la nature du substituant introduit.
Applications de la recherche scientifique
NSC 36655 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif ou intermédiaire dans la synthèse d'autres composés.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris ses interactions avec les enzymes et les récepteurs.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, telles que les effets anticancéreux ou anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme composant dans les processus industriels.
Mécanisme d'action
Le mécanisme d'action de NSC 36655 implique son interaction avec des cibles moléculaires et des voies spécifiques au sein des systèmes biologiques. Ce composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
NSC 36655 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mécanisme D'action
The mechanism of action of NSC 36655 involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
NSC 36655 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Certains composés similaires comprennent :
NSC 36586 : Connu pour ses propriétés anticancéreuses et son mécanisme d'action impliquant l'inhibition de la topoisomérase.
NSC 515776 : Un inhibiteur de la phosphodiestérase utilisé dans la prévention des événements thromboemboliques.
Par rapport à ces composés, NSC 36655 peut présenter des propriétés ou des applications distinctes qui en font un composé particulièrement précieux dans certains contextes de recherche ou industriels.
Propriétés
Numéro CAS |
6266-92-8 |
|---|---|
Formule moléculaire |
C15H25NO5S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-(4-ethylmorpholin-4-ium-4-yl)ethanol;4-methylbenzenesulfonate |
InChI |
InChI=1S/C8H18NO2.C7H8O3S/c1-2-9(3-6-10)4-7-11-8-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h10H,2-8H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
SSTHHABUOPFQBZ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1(CCOCC1)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


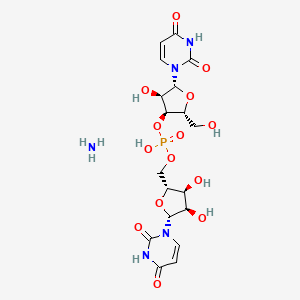
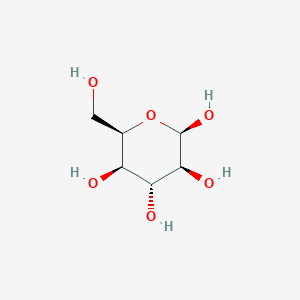


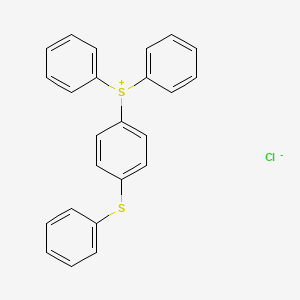

![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
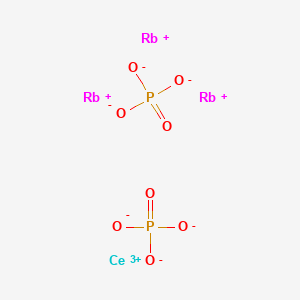
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
